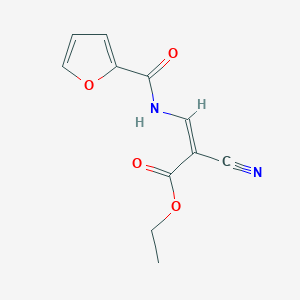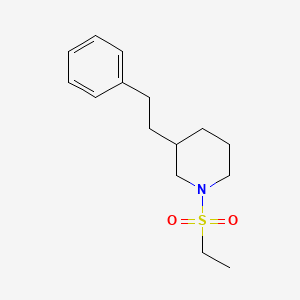
ethyl 2-cyano-3-(2-furoylamino)acrylate
Descripción general
Descripción
Ethyl 2-cyano-3-(2-furoylamino)acrylate, also known as ethyl furoyl cyanide, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of acrylates and is commonly used as a building block in the synthesis of various organic compounds. In
Aplicaciones Científicas De Investigación
Photo-Cross-Linkable Polymer Networks
Research on photo-cross-linkable co- and terpolymers, involving components like N-isopropylacrylamide and 2-(dimethylmaleimido)-N-ethyl-acrylamide, demonstrates the creation of temperature and pH-responsive hydrogel layers. These materials exhibit lower critical solution temperature behavior, with transition temperatures influenced by the pH and polymer composition. Such polymers have applications in creating smart hydrogel films for biomedical and environmental monitoring applications (Harmon, Kuckling, & Frank, 2003).
Thermoresponsive Polymers
Another study introduced a novel acrylamide monomer capable of undergoing temperature-responsive behavior, adjustable via pH and CO2 levels. This highlights the potential for developing smart materials that can respond dynamically to environmental changes, useful in drug delivery systems and biotechnology (Jiang, Feng, Lu, & Huang, 2014).
Synthesis of Acrylates
Efforts to synthesize ethyl 2-((alkylamino)(cyano)methyl) acrylates through regioselective coupling processes mark significant advancements in the synthesis of acrylate derivatives. These methodologies enable the creation of new materials with potential applications in coatings, adhesives, and polymers (Arfaoui & Amri, 2009).
Eco-Friendly Synthesis Approaches
The development of ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones through eco-friendly transamination and aza-annulation reactions showcases the potential for synthesizing novel acrylate derivatives using sustainable methods. These compounds have applications in the synthesis of pharmaceuticals and agrochemicals (Meddad, Rahmouni, Derdour, Bazureau, & Hamelin, 2001).
Polymeric Nanocarriers
The creation of polymeric nanocarriers based on amphiphilic block copolymers for controlled release of bioactive agents underscores the relevance of acrylate derivatives in nanomedicine. These materials can offer targeted drug delivery, enhanced efficacy, and reduced side effects for various therapeutics (Wang, Jiang, Li, Tang, Wei, & Mai, 2013).
Propiedades
IUPAC Name |
ethyl (Z)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-16-11(15)8(6-12)7-13-10(14)9-4-3-5-17-9/h3-5,7H,2H2,1H3,(H,13,14)/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYRWDFWONJEBX-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC(=O)C1=CC=CO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC(=O)C1=CC=CO1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4065637.png)
![2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B4065658.png)
![N-(3-bromo-4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4065670.png)


![7-(butylthio)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4065701.png)

![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide](/img/structure/B4065714.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4065733.png)

![3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4065745.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4065748.png)
![5-(3-ethynylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4065753.png)